(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 52920-02-2
VCID: VC4032099
InChI: InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1
SMILES: COC(=O)C1CC1C(=O)O
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid

CAS No.: 52920-02-2

Cat. No.: VC4032099

Molecular Formula: C6H8O4

Molecular Weight: 144.12 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid - 52920-02-2

Specification

CAS No. 52920-02-2
Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
IUPAC Name (1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1
Standard InChI Key IRRAJLZEAOBJIV-QWWZWVQMSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H]1C(=O)O
SMILES COC(=O)C1CC1C(=O)O
Canonical SMILES COC(=O)C1CC1C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Profile

The compound, with the molecular formula C6H8O4\text{C}_6\text{H}_8\text{O}_4 and a molecular weight of 144.13 g/mol , features a cyclopropane ring substituted at the 1- and 2-positions with a carboxylic acid (COOH-\text{COOH}) and a methoxycarbonyl (COOCH3-\text{COOCH}_3) group, respectively. The (1R,2R) relative configuration denotes the spatial arrangement of these substituents, which is critical for its reactivity and interactions in chiral environments.

The IUPAC name, (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, reflects its stereochemistry and functional groups . Its InChI key (IRRAJLZEAOBJIV-QWWZWVQMSA-N) and SMILES notation (O=C(OC)[C@@H]1[C@H](C(O)=O)C1) provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H8O4\text{C}_6\text{H}_8\text{O}_4
Molecular Weight144.13 g/mol
CAS Number52920-02-2
Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresP264, P270, P301+P312, P330

Synthesis and Synthetic Applications

Synthetic Routes

The synthesis of (1R,2R)-rel-2-(methoxycarbonyl)cyclopropanecarboxylic acid typically involves cyclopropanation strategies, such as the Sharpless cyclopropanation or 1,3-dipolar cycloadditions . For instance, the reaction of cyclic nitrones with bicyclopropylidene (BCP) under controlled conditions yields spirocyclopropane intermediates, which undergo acid-mediated rearrangements to form cyclopropanecarboxylic acid derivatives .

In one protocol, enantiopure pyrroline N-oxides derived from chiral precursors react with BCP to generate diastereomerically enriched cycloadducts. Subsequent treatment with trifluoroacetic acid (TFA) induces a fragmentative thermal rearrangement (CPI-ATR), yielding the target compound with retention of stereochemistry .

Role in Asymmetric Synthesis

The strained cyclopropane ring enhances reactivity in ring-opening reactions, making this compound a versatile precursor for:

  • Pharmaceutical intermediates: Used in synthesizing GPR120 modulators for diabetes therapeutics .

  • OLED materials: Serves as a building block for electroluminescent compounds due to its rigid structure.

  • Peptidomimetics: The stereochemical integrity enables incorporation into pseudodipeptides, as demonstrated by couplings with L-phenylalanine methyl ester .

Pharmacological and Industrial Applications

GPR120 Modulation

Cyclopropanecarboxylic acid derivatives, including the (1R,2R) isomer, are pivotal in developing GPR120 agonists. These compounds modulate free fatty acid receptor activity, offering therapeutic potential for metabolic disorders like type 2 diabetes . Structural analogs with substituted aryl groups exhibit enhanced binding affinity and metabolic stability .

Material Science Contributions

In organic electronics, the compound’s rigid cyclopropane core improves charge transport in OLEDs. Its derivatization into electron-transport layers (ETLs) enhances device efficiency and luminance .

Recent Advances and Research Directions

Fragment-Based Drug Design

Recent studies exploit the compound’s cyclopropane motif to design spirocyclic kinase inhibitors. The strain energy of the ring facilitates selective binding to ATP pockets in target enzymes .

Green Synthesis Innovations

Microwave-assisted synthesis protocols now achieve higher yields (up to 94%) in fragmentative rearrangements, reducing reaction times from hours to minutes .

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